5-endo-BCN-pentanoic acid

Bioorthogonal Chemistry Fluorescent Probe Development Click Chemistry

This endo-BCN-pentanoic acid is the rationale choice for SPAAC applications where data integrity and speed are non-negotiable. Its unique endo-stereochemistry prevents contact quenching of fluorophores, preserving signal in enzyme activity assays and molecular imaging. For conjugating aromatic azides, it provides an ~8-fold kinetic advantage over benzoannulated cyclooctynes (DBCO/DIBAC), enabling shorter reaction times and lower reagent use. Paired with electron-deficient aryl azides, it achieves IEDDA-like rates (2.0–2.9 M⁻¹s⁻¹). With LogP 2.5, it minimizes non-specific binding in live-cell imaging versus hydrophobic alternatives. Terminal -COOH enables direct amide coupling with primary amines.

Molecular Formula C16H23NO4
Molecular Weight 293.36 g/mol
Cat. No. B11834083
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-endo-BCN-pentanoic acid
Molecular FormulaC16H23NO4
Molecular Weight293.36 g/mol
Structural Identifiers
SMILESC1CC2C(C2COC(=O)NCCCCC(=O)O)CCC#C1
InChIInChI=1S/C16H23NO4/c18-15(19)9-5-6-10-17-16(20)21-11-14-12-7-3-1-2-4-8-13(12)14/h12-14H,3-11H2,(H,17,20)(H,18,19)
InChIKeySHBBGNJSLQPJLH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-endo-BCN-pentanoic Acid for Copper-Free Click Chemistry and PROTAC Linker Procurement


5-endo-BCN-pentanoic acid (CAS 2364591-80-8) is a strained alkyne derivative of bicyclo[6.1.0]nonyne (BCN), functionalized with a pentanoic acid moiety via a carbamate linkage. The compound participates in strain-promoted azide-alkyne cycloaddition (SPAAC) as a copper-free bioorthogonal click reagent and serves as an alkyl chain-based PROTAC linker [1]. Its endo stereochemistry, carboxylic acid terminal group, and aliphatic BCN core confer distinct reactivity and physicochemical properties that differentiate it from exo-BCN diastereomers, benzoannulated cyclooctynes such as DBCO/DIBAC, and other strained alkyne platforms used in bioconjugation and targeted protein degradation [2].

Why 5-endo-BCN-pentanoic Acid Cannot Be Casually Substituted with Other SPAAC or Linker Reagents


Cyclooctyne-based SPAAC reagents and PROTAC linkers are not interchangeable due to substantial variation in reaction kinetics with different azide substrates, stereochemistry-dependent photophysical behavior of conjugation products, and differences in hydrophobicity that affect aqueous solubility and non-specific binding. 5-endo-BCN-pentanoic acid exhibits unique performance characteristics that arise from its specific endo stereochemistry [1], its aliphatic BCN core that enables orthogonal reactivity with electron-deficient azides relative to benzoannulated cyclooctynes [2], and its carbamate-linked pentanoic acid structure that influences conjugate stability and downstream functionalization [3]. The following quantitative evidence demonstrates why direct substitution with exo-BCN analogs, DBCO/DIBAC, DIBO, or other cyclooctyne-carboxylic acid conjugates would yield materially different experimental outcomes.

5-endo-BCN-pentanoic Acid: Quantitative Differentiation Evidence for Sourcing Decisions


Endo Stereochemistry Prevents Fluorescence Quenching in SPAAC Conjugates vs. Exo-BCN

When conjugated to fluorophores via SPAAC, endo-BCN derivatives produce triazole-linked products that maintain significantly higher fluorescence intensity compared to exo-BCN conjugates. Yu et al. demonstrated that only endo-BCN could reduce the level of fluorescence quenching in SPAAC reaction products, whereas exo-BCN-based products exhibited substantial contact quenching [1]. The authors synthesized bis-endo-BCN and bis-exo-BCN compounds and reacted them with an azido-derivatized 5(6)-carboxyfluorescein (5(6)-FAM). The bis-exo-BCN products either failed to augment fluorescence quenching or could not further reduce contact quenching, while the endo-BCN system preserved fluorescence signal [1].

Bioorthogonal Chemistry Fluorescent Probe Development Click Chemistry

BCN Reacts 8-Fold Faster with Aromatic Azides than DIBAC (DBCO) in SPAAC

A direct kinetic comparison revealed that strain-promoted cycloaddition of aromatic azides with BCN is nearly eight times faster than with DIBAC (also known as DBCO or ADIBO) [1]. This finding contradicts the general perception that dibenzoannulated cyclooctynes always provide faster kinetics, demonstrating a substrate-dependent rate inversion. For aromatic azide substrates commonly used in bioconjugation, BCN offers a significant kinetic advantage over the more widely commercialized DBCO/DIBAC reagents [1].

SPAAC Kinetics Bioconjugation Reaction Rate Comparison

BCN Achieves 2.0–2.9 M⁻¹s⁻¹ with Electron-Deficient Aryl Azides vs. 0.2–0.5 M⁻¹s⁻¹ for Typical SPAAC

Dommerholt et al. reported that strain-promoted cycloaddition of BCN with electron-deficient aryl azides yields second-order rate constants reaching 2.0–2.9 M⁻¹ s⁻¹ [1]. This represents a 5- to 15-fold acceleration compared to the typical SPAAC rate range of 0.2–0.5 M⁻¹ s⁻¹ that characterizes many cyclooctyne-azide reactions [1]. The acceleration is attributed to an inverse electron-demand mechanism operative with the aliphatic BCN core, which is not accessible to benzoannulated cyclooctynes such as DBCO or DIBO [1].

SPAAC Kinetics Bioorthogonal Chemistry Electron-Deficient Azides

BCN Exhibits 2.5-Fold Lower Lipophilicity (LogP 2.5) than DBCO-Type Reagents (LogP ~3.8–4.5), Reducing Non-Specific Binding

The BCN scaffold is aliphatic and lacks the dibenzofused aromatic system of DBCO/DIBAC, resulting in significantly lower lipophilicity. 5-endo-BCN-pentanoic acid has a calculated LogP of 2.5 , whereas DBCO derivatives typically exhibit LogP values ranging from approximately 3.8 to 4.5 depending on the functional handle [1]. This 1.3–2.0 log unit reduction translates to a 20- to 100-fold lower octanol-water partition coefficient, which correlates with reduced non-specific binding to hydrophobic protein surfaces and improved aqueous solubility [1].

Physicochemical Properties Bioconjugation Lipophilicity

BCN-Acid Amide Conjugates Demonstrate Superior In Vitro Stability vs. Carbamate Analogues

Rady et al. reported that a novel BCN acid derivative (structurally analogous to 5-endo-BCN-pentanoic acid) allowed facile production of amide probes that showed superior in vitro stability compared to carbamate analogues [1]. The pentanoic acid functionality of 5-endo-BCN-pentanoic acid is linked to the BCN core via a carbamate, but the terminal carboxylic acid enables formation of stable amide bonds with amine-containing payloads after activation (e.g., via NHS ester formation or EDC/NHS coupling). The resulting amide-linked conjugates resist hydrolysis under physiological conditions better than direct carbamate-linked constructs [1].

PROTAC Linker Stability Bioconjugate Chemistry Serum Stability

Validated Application Scenarios for 5-endo-BCN-pentanoic Acid Based on Evidence


Fluorescence Turn-On Probe Development Requiring Minimal Contact Quenching

5-endo-BCN-pentanoic acid is the appropriate choice when developing SPAAC-based fluorescence turn-on probes for enzyme activity assays or molecular imaging. The endo stereochemistry prevents the contact fluorescence quenching observed with exo-BCN conjugates, preserving signal intensity and enabling sensitive detection of biomarkers such as butyrylcholinesterase and paraoxonase 1 . Procurement of the endo isomer is essential for any application where fluorescence readout integrity is paramount.

Rapid Conjugation of Aromatic Azide-Functionalized Payloads

When conjugating payloads containing aromatic azide handles—such as certain fluorophores, drug-linker constructs, or affinity probes—5-endo-BCN-pentanoic acid provides an approximately 8-fold kinetic advantage over DBCO/DIBAC-based reagents . This enables shorter reaction times, lower reagent concentrations, and more complete conversions in both in vitro and live-cell labeling experiments. The differential is particularly valuable for time-sensitive applications like metabolic labeling and pretargeted imaging.

Ultra-Fast Bioorthogonal Labeling Using Electron-Deficient Aryl Azide Partners

5-endo-BCN-pentanoic acid, when paired with electron-deficient aryl azides, achieves second-order rate constants of 2.0–2.9 M⁻¹ s⁻¹—a 5- to 15-fold acceleration over typical SPAAC kinetics . This enables near-IEDDA-level conjugation speeds while maintaining the simplicity and bioorthogonality of copper-free click chemistry. Applications include one-pot three-component protein labeling, rapid cell surface modification, and scenarios where multiple orthogonal conjugations must be performed sequentially.

Live-Cell and In Vivo Labeling Requiring Low Non-Specific Binding

With a LogP of 2.5, 5-endo-BCN-pentanoic acid is substantially less hydrophobic than DBCO/DIBAC-type reagents (LogP ~3.8–4.5), translating to reduced non-specific binding to cellular membranes and hydrophobic protein surfaces . This property makes it the preferred SPAAC-carboxylic acid building block for live-cell imaging, protein labeling in complex biological matrices, and conjugation to hydrophilic biomolecules where background reduction is critical for assay sensitivity .

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